6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one
Description
6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one is a Schiff base derivative featuring a cyclohexa-2,4-dien-1-one core substituted with a methylidene-linked 4-bromo-2,6-dimethylaniline moiety.
Properties
IUPAC Name |
2-[(4-bromo-2,6-dimethylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-13(16)8-11(2)15(10)17-9-12-5-3-4-6-14(12)18/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFMEDHMXYBRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=CC2=CC=CC=C2O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735943 | |
| Record name | 6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159733-69-4 | |
| Record name | 2-[[(4-Bromo-2,6-dimethylphenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159733-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromo-2,6-dimethylaniline with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine compounds.
Scientific Research Applications
6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents on the aniline ring or cyclohexadienone core, altering electronic and steric properties:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in , Br in ) increase electrophilicity and stabilize tautomers .
- Hydroxy groups (e.g., 2-OH in ) enable intramolecular hydrogen bonding, enhancing planarity and crystal stability.
- Steric effects : The 2,6-dimethyl groups in the target compound likely reduce rotational freedom compared to analogs with smaller substituents.
Crystallographic and Hydrogen-Bonding Trends
Crystal packing and hydrogen-bonding motifs vary with substituents:
Analysis :
Insights :
- Ethanol is a common solvent for Schiff base formation due to its polarity and moderate boiling point.
- The target compound’s synthesis would require careful control to manage steric hindrance from 2,6-dimethyl groups.
Electronic and Tautomerization Behavior
The cyclohexadienone core can tautomerize to phenol derivatives, influenced by substituents:
- Nitro groups (e.g., in ) stabilize the dienone form via resonance .
- Bromine in the target compound may slow tautomerization compared to hydroxy-substituted analogs due to weaker electron-withdrawing effects.
Biological Activity
6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one (CAS No. 159733-69-4) is an organic compound with potential biological activity that has garnered attention in medicinal chemistry. This compound features a bromo-substituted aniline moiety attached to a cyclohexa-2,4-dien-1-one core structure, which may contribute to its pharmacological properties.
The synthesis of this compound typically involves the reaction of 4-bromo-2,6-dimethylaniline with cyclohexa-2,4-dien-1-one under specific conditions. The process often employs catalysts and solvents to optimize yield and purity. The chemical structure can be represented as follows:
The biological activity of this compound is believed to be mediated through its interaction with various biomolecules. This may involve binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, phenolic compounds often demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The bromo substitution in this compound may enhance its reactivity and biological efficacy.
Case Study:
In a study examining the anticancer activity of related compounds, it was found that derivatives of cyclohexadienone displayed potent inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of oxidative stress leading to apoptosis in cancer cells .
Antimicrobial Activity
Compounds with similar structural features have also been reported to exhibit antimicrobial properties. The presence of the bromo group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Research Findings:
A comparative study on several derivatives showed that bromo-substituted compounds had enhanced antibacterial activity against Gram-positive bacteria, attributed to their ability to disrupt bacterial cell walls .
Data Table: Biological Activity Overview
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